molecular formula C26H31N5O3 B2611214 7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-49-7

7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2611214
CAS No.: 1021095-49-7
M. Wt: 461.566
InChI Key: BDQPJNVBMFZHKO-UHFFFAOYSA-N
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Description

The compound 7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic molecule featuring a pyrazolo[4,3-c]pyridinone core. Key structural attributes include:

  • A 2-phenyl group at position 2.
  • A 5-methyl substituent at position 3.
  • A piperazine-1-carbonyl moiety at position 7, further modified with a 2-cyclohexylacetyl group on the piperazine ring.

Properties

IUPAC Name

7-[4-(2-cyclohexylacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3/c1-28-17-21(24-22(18-28)26(34)31(27-24)20-10-6-3-7-11-20)25(33)30-14-12-29(13-15-30)23(32)16-19-8-4-2-5-9-19/h3,6-7,10-11,17-19H,2,4-5,8-9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQPJNVBMFZHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps:

    Formation of the Pyrazolo[4,3-c]pyridinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridinone ring system.

    Introduction of the Phenyl and Methyl Groups: These groups are usually introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, often using piperazine derivatives.

    Cyclohexylacetyl Group Addition: This step involves the acylation of the piperazine nitrogen with cyclohexylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[4,3-c]pyridinone derivatives.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential use in treating diseases. The compound’s ability to modulate biological pathways could make it useful in developing new medications.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Key Observations:

Core Flexibility: The pyrazolo-pyridinone core (target compound) differs from pyrazolo-pyrimidinones (e.g., MK2) in ring size and nitrogen positioning, which may alter binding to enzymatic targets .

Piperazine Modifications : The target’s cyclohexylacetyl-piperazine group contrasts with fluorophenyl-piperazine (), suggesting divergent pharmacokinetic profiles. The cyclohexyl group may reduce polarity, enhancing CNS penetration compared to fluorophenyl analogs .

Substituent Effects : Methyl and ethyl groups at position 5 (target vs. ) influence steric hindrance and metabolic stability. For example, the 5-methyl group in the target compound may confer resistance to oxidative metabolism compared to 5-ethyl derivatives .

Biological Activity

7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[4,3-c]pyridine core with a piperazine moiety substituted by a cyclohexylacetyl group. This structural configuration is crucial for its biological interactions.

Research indicates that compounds similar to 7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one may exert their effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the growth of various cancer cell lines, suggesting that it may interfere with cell cycle progression.
  • Induction of Apoptosis : Studies have demonstrated that derivatives containing similar piperazine and pyrazolo structures can induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-Angiogenic Properties : The ability to inhibit angiogenesis is critical for limiting tumor growth and metastasis. Compounds in this class have been reported to disrupt vascular endothelial growth factor (VEGF) signaling.

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the cytotoxic effects of this compound against various cancer types. The following table summarizes key findings regarding its activity against different cancer cell lines:

Cancer Cell Line GI50 (µM) Mechanism
HUH7 (Liver)1.91Cell cycle arrest
MCF7 (Breast)0.44Induction of apoptosis
HCT116 (Colon)0.31Inhibition of microtubule synthesis
KATO-3 (Gastric)0.85Anti-angiogenic effects
MFE-296 (Endometrial)1.67Caspase activation

These results indicate that the compound exhibits potent activity across multiple cancer types, outperforming standard chemotherapeutics like 5-fluorouracil (5-FU) in certain cases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Liver Cancer : A study conducted on HUH7 liver cancer cells demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
  • Breast Cancer Research : In vitro studies using MCF7 breast cancer cells indicated that the compound significantly inhibited cell proliferation and induced G1 phase arrest, suggesting a potential role as a chemotherapeutic agent.
  • Colon Cancer Models : Animal models treated with the compound showed reduced tumor growth rates and improved survival outcomes compared to control groups, indicating its potential efficacy in vivo.

Q & A

Q. Basic

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide bonds (~3300 cm⁻¹ for N-H) .
  • ¹H/¹³C NMR : Key signals include:
    • Pyrazole protons: δ 6.8–7.5 ppm (aromatic region).
    • Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet for CH₂ groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weight (e.g., C₂₈H₃₂N₆O₃: 512.6 g/mol) .

What strategies resolve contradictory in vitro vs. in vivo activity data?

Advanced
Discrepancies often stem from poor bioavailability or metabolic instability:

  • Bioavailability Screening : Apply Lipinski’s Rule of Five and Veber’s parameters (e.g., topological polar surface area <140 Ų, rotatable bonds ≤10) to prioritize compounds with drug-like properties .
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., piperazine oxidation). Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450-mediated degradation .
  • Formulation Adjustments : Nanoemulsions or prodrug strategies improve solubility and absorption .

How can molecular docking elucidate the compound’s binding mechanism?

Q. Advanced

  • Target Selection : Prioritize targets based on structural homology (e.g., phosphodiesterases or kinase domains with conserved ATP-binding pockets) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Key parameters:
    • Grid box centered on the active site (e.g., 25 ų).
    • Flexible side-chain residues (e.g., Asp/Flu in CCR5 antagonists) .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB ID 4MBS for CCR5) and validate via mutagenesis studies .

What structural modifications enhance selectivity for kinase targets?

Q. Advanced

  • Piperazine Substitution : Replace cyclohexylacetyl with pyrimidinyl groups (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate) to improve hydrogen bonding with kinase hinge regions .
  • Pyrazole Ring Functionalization : Introduce electron-deficient substituents (e.g., nitro or chloro) to reduce off-target binding .
  • SAR Analysis : Test analogs with varying methyl/ethyl groups on the pyridinone ring to optimize steric fit .

How can toxicity risks be assessed during preclinical development?

Q. Advanced

  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells. IC₅₀ values >50 µM suggest low toxicity .
  • hERG Inhibition Assays : Patch-clamp studies to evaluate cardiac risk (IC₅₀ <1 µM indicates high hERG liability) .
  • Ames Test : Assess mutagenicity with S. typhimurium TA98/TA100 strains .

What computational methods predict metabolic pathways?

Q. Advanced

  • In Silico Tools : Use MetaSite or StarDrop to identify metabolic soft spots (e.g., N-oxidation of piperazine).
  • MD Simulations : Simulate CYP3A4 binding to predict oxidation sites (e.g., cyclohexylacetyl → hydroxylated metabolites) .
  • Machine Learning : Train models on ADME datasets (e.g., ChEMBL) to prioritize stable analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.